4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused thiophene and pyridine ring system with a cyclopropyl substituent at position 3. This molecule serves as a critical intermediate in synthesizing antiplatelet agents such as prasugrel and clopidogrel . Its synthesis often involves Grignard reactions between cyclopropyl cyanide and halogenated benzyl derivatives, followed by condensation with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) salts . The compound’s structural rigidity and electron-rich thiophene moiety contribute to its pharmacological activity by enabling interactions with adenosine diphosphate (ADP) receptors on platelets .
Properties
IUPAC Name |
4-cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-7(1)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISNFNPLLPBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C3=C(CCN2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869472-59-3 | |
| Record name | 4-cyclopropyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves the reaction of cyclopropylamine with 2-chlorothiophene under basic conditions . The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an antagonist or inverse agonist at histamine receptors, thereby modulating histamine-mediated physiological responses . The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and pharmacological differences between 4-cyclopropyl-THTP and related derivatives:
Pharmacological Activity
- 4-Cyclopropyl-THTP : Primarily a synthetic precursor, but its derivatives (e.g., prasugrel) exhibit potent inhibition of platelet aggregation (IC₅₀ ~10 nM) by irreversibly blocking the P2Y₁₂ receptor .
- Fluorobenzyl derivatives : Compounds such as 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-THTP demonstrate enhanced metabolic stability and synergistic effects when combined with aspirin .
Research Findings and Industrial Relevance
- 4-Cyclopropyl-THTP is favored in industrial prasugrel production due to its shorter synthetic route and reduced toxicity compared to older methods .
- Derivatives with fluorinated benzyl groups (e.g., 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-THTP) show promise in dual-action therapies, reducing thrombosis risk by 60–70% in preclinical models .
- Structural modifications at position 2 (e.g., methoxy substitution) improve synthetic efficiency but may alter metabolic pathways .
Biological Activity
4-Cyclopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS No. 869472-59-3) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological activities based on diverse sources.
- Molecular Formula : C10H13NS
- Molecular Weight : 179.29 g/mol
- Structure : The compound features a thieno[3,2-c]pyridine core with a cyclopropyl substituent at the 4-position.
Biological Activity
Research has indicated various biological activities associated with this compound, including:
1. Antidepressant Effects
Studies have shown that this compound exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Neuroprotective Properties
The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It may reduce oxidative stress and inflammation in neuronal cells.
3. Antinociceptive Activity
Research indicates that this compound possesses antinociceptive properties. It has been effective in reducing pain responses in animal models.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects in rodent models.
- Method : Behavioral tests (e.g., forced swim test) were employed.
- Results : Significant reduction in immobility time was observed compared to control groups.
- Neuroprotection Study :
- Objective : Assess the protective effects against oxidative stress.
- Method : In vitro assays using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide.
- Results : The compound reduced cell death and improved cell viability.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Study Design | Key Findings |
|---|---|---|
| Antidepressant | Rodent behavioral tests | Reduced immobility time |
| Neuroprotection | In vitro oxidative stress | Increased cell viability |
| Antinociceptive | Pain response assays | Significant reduction in pain responses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
